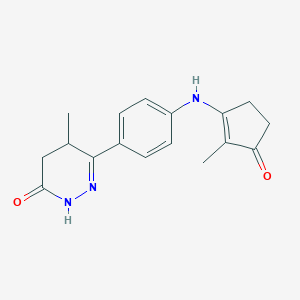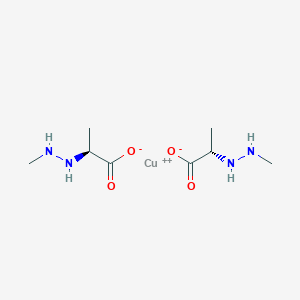
Chloroorienticin D
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloroorienticin D is a natural compound that is found in the roots of the medicinal plant, Bupleurum chinense. It belongs to the family of flavonoids, which are known for their diverse biological activities. Chloroorienticin D has been the subject of extensive scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of Chloroorienticin D is not fully understood. However, it has been shown to modulate various signaling pathways, including the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. It has also been found to inhibit the activity of various enzymes, such as COX-2 and iNOS, which are involved in the inflammatory response.
Biochemical and Physiological Effects
Chloroorienticin D has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It also inhibits the expression of adhesion molecules, which are involved in the recruitment of immune cells to the site of inflammation. Chloroorienticin D has also been found to have antioxidant properties, which can protect cells from oxidative damage.
実験室実験の利点と制限
One of the advantages of Chloroorienticin D is that it is a natural compound, which makes it a safer alternative to synthetic drugs. It is also readily available from the root extract of Bupleurum chinense. However, one of the limitations of Chloroorienticin D is that it is not very soluble in water, which can make it difficult to administer in lab experiments.
将来の方向性
There are several future directions for the study of Chloroorienticin D. One area of research is the development of more efficient methods for synthesizing Chloroorienticin D. Another area of research is the investigation of its potential therapeutic applications in the treatment of liver diseases and cardiovascular diseases. Further studies are also needed to fully understand the mechanism of action of Chloroorienticin D and its potential side effects.
Conclusion
Chloroorienticin D is a natural compound that has been the subject of extensive scientific research due to its potential therapeutic applications. It has anti-inflammatory, anti-cancer, and anti-viral properties, and has been found to have neuroprotective effects and can improve cognitive function. Chloroorienticin D has potential applications in the treatment of liver diseases and cardiovascular diseases. While there are limitations to using Chloroorienticin D in lab experiments, its natural origin makes it a safer alternative to synthetic drugs. Further research is needed to fully understand the mechanism of action of Chloroorienticin D and its potential therapeutic applications.
合成法
Chloroorienticin D can be synthesized from the root extract of Bupleurum chinense using various methods. One of the most commonly used methods is column chromatography, which involves the separation of the different components of the extract based on their physical and chemical properties. The isolated Chloroorienticin D can then be purified using high-performance liquid chromatography (HPLC) to obtain a pure compound.
科学的研究の応用
Chloroorienticin D has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. In addition, it has been found to have neuroprotective effects and can improve cognitive function. Chloroorienticin D has also been shown to have potential applications in the treatment of liver diseases and cardiovascular diseases.
特性
CAS番号 |
118373-83-4 |
|---|---|
製品名 |
Chloroorienticin D |
分子式 |
C74H90Cl2N10O26 |
分子量 |
1606.5 g/mol |
IUPAC名 |
2-(4-amino-5-hydroxy-4,6-dimethyloxan-2-yl)oxy-48-[3-(4-amino-5-hydroxy-4,6-dimethyloxan-2-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-19-[[2-(dimethylamino)-4-methylpentanoyl]amino]-18,32,35,37-tetrahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid |
InChI |
InChI=1S/C74H90Cl2N10O26/c1-27(2)15-40(86(7)8)66(98)84-55-57(92)31-10-13-43(37(75)17-31)107-45-19-33-20-46(61(45)112-72-62(59(94)58(93)47(26-87)109-72)111-50-25-74(6,79)64(96)29(4)106-50)108-44-14-11-32(18-38(44)76)60(110-49-24-73(5,78)63(95)28(3)105-49)56-70(102)83-54(71(103)104)36-21-34(88)22-42(90)51(36)35-16-30(9-12-41(35)89)52(67(99)85-56)82-68(100)53(33)81-65(97)39(23-48(77)91)80-69(55)101/h9-14,16-22,27-29,39-40,47,49-50,52-60,62-64,72,87-90,92-96H,15,23-26,78-79H2,1-8H3,(H2,77,91)(H,80,101)(H,81,97)(H,82,100)(H,83,102)(H,84,98)(H,85,99)(H,103,104) |
InChIキー |
GXIYAZLYUMROIQ-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC(=O)C(CC(C)C)N(C)C)CC(=O)N)O)C(=O)O)OC1CC(C(C(O1)C)O)(C)N)Cl)CO)O)O)(C)N)O |
正規SMILES |
CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC(=O)C(CC(C)C)N(C)C)CC(=O)N)O)C(=O)O)OC1CC(C(C(O1)C)O)(C)N)Cl)CO)O)O)(C)N)O |
同義語 |
chloroorienticin D |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Hydroxy-3,6-dioxabicyclo[3.2.1]octan-2-one](/img/structure/B220269.png)

![6-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridine-2-carboxamide](/img/structure/B220278.png)
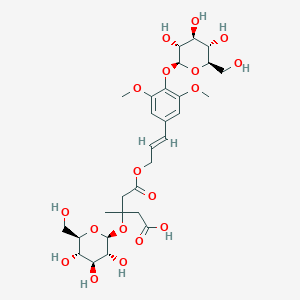
![[(4S,6S)-4,6-dimethyl-3,7-dioxononan-5-yl] 6-(6-ethyl-3,5-dimethyl-4-oxopyran-2-yl)-3-hydroxy-2,2,4-trimethyl-5-oxohexanoate](/img/structure/B220325.png)
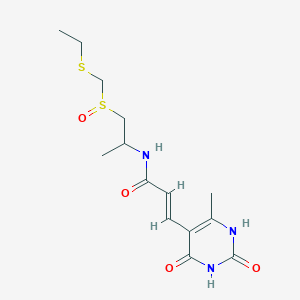
![1,4-Bis[(2-methylphenyl)acetyl]piperazine](/img/structure/B220337.png)

![(2S,3S,4S,5S,6R)-5-(9H-carbazol-4-yloxy)-6-ethoxy-3,4,5-trihydroxy-6-[(propan-2-ylamino)methyl]oxane-2-carboxylic acid](/img/structure/B220347.png)
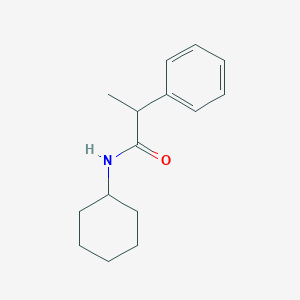
![(1S,3R,6S,7S,8R,11S,12S,16R)-7,12,16-Trimethyl-15-[(1S)-1-[(2S)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylic acid](/img/structure/B220376.png)
